molecular formula C7H4ClF3O4S B2750051 2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride CAS No. 1261679-48-4

2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride

Cat. No.: B2750051
CAS No.: 1261679-48-4
M. Wt: 276.61
InChI Key: ZGHLDCXTZXWITC-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClF3O4S. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by the presence of a trifluoromethoxy group, a hydroxyl group, and a sulfonyl chloride group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-hydroxy-6-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-Hydroxy-6-(trifluoromethoxy)benzenesulfonic acid+Thionyl chloride2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride+SO2+HCl\text{2-Hydroxy-6-(trifluoromethoxy)benzenesulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Hydroxy-6-(trifluoromethoxy)benzenesulfonic acid+Thionyl chloride→2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents such as dichloromethane, toluene

    Catalysts: Base catalysts like pyridine or triethylamine for substitution reactions

Major Products:

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophiles, thereby altering their chemical properties and biological activities.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzene-1-sulfonyl chloride
  • 2-(Trifluoromethoxy)benzene-1-sulfonyl chloride

Comparison: 2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both a hydroxyl group and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for hydrogen bonding, which are not present in similar compounds lacking these groups.

Properties

IUPAC Name

2-hydroxy-6-(trifluoromethoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O4S/c8-16(13,14)6-4(12)2-1-3-5(6)15-7(9,10)11/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHLDCXTZXWITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)S(=O)(=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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